molecular formula C11H7ClFNO B13272467 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol

5-Chloro-2-(4-fluorophenyl)pyridin-3-ol

Cat. No.: B13272467
M. Wt: 223.63 g/mol
InChI Key: KHJLXORXVTWZJF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenyl)pyridin-3-ol is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of reagents such as potassium fluoride (KF) and sodium hydroxide (NaOH) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

5-Chloro-2-(4-fluorophenyl)pyridin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for various applications .

Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenyl)pyridin-3-ol

InChI

InChI=1S/C11H7ClFNO/c12-8-5-10(15)11(14-6-8)7-1-3-9(13)4-2-7/h1-6,15H

InChI Key

KHJLXORXVTWZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)F

Origin of Product

United States

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